3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid
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Description
3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H21ClN2O3 and its molecular weight is 324.81. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Analysis
The scientific research on 3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid has primarily focused on its structural and molecular properties. Studies have utilized techniques like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction to elucidate the structure of related compounds. For instance, research on similar compounds has highlighted the importance of vibrational spectroscopy and molecular electrostatic potential maps for understanding the molecular structure and interactions within these compounds. These studies contribute to a broader understanding of the molecular characteristics of this compound and its analogs (Rahul Raju et al., 2015; K. Vanasundari et al., 2018).
Antioxidant and Biological Activities
Another key area of research involving this compound derivatives is their antioxidant and biological activities. Studies have synthesized various derivatives and evaluated their antioxidant potential using different assays. Some derivatives have shown significant antioxidant activities, which are promising for further pharmacological investigations. The structure-activity relationship explored through these studies helps in understanding how different functional groups affect the biological activities of these compounds (H. V. Kumar et al., 2009; H. Vijay Kumar & N. Naik, 2010).
Synthetic Applications and Methodologies
Research has also been directed towards the synthetic applications and methodologies involving this compound and its analogs. These studies have developed novel synthetic routes and strategies for constructing complex molecular frameworks, which are valuable for medicinal chemistry and drug discovery. For example, the synthesis of novel azepine derivatives with potential antineoplastic (anti-cancer) properties has been reported, showcasing the versatility of these compounds in synthesizing therapeutically relevant molecules (R. F. Koebel et al., 1975).
Properties
IUPAC Name |
3-(azepan-1-yl)-4-(4-chloroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-12-5-7-13(8-6-12)18-16(22)14(11-15(20)21)19-9-3-1-2-4-10-19/h5-8,14H,1-4,9-11H2,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXKCNXFPMJERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.